2,3,4-Trimethylbenzene-1-sulfonamide
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Overview
Description
2,3,4-Trimethylbenzene-1-sulfonamide is a chemical compound belonging to the sulfonamide class. Sulfonamides are known for their wide range of biological activities and applications in various fields, including medicine and industry. This compound, in particular, is characterized by the presence of three methyl groups attached to a benzene ring and a sulfonamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trimethylbenzene-1-sulfonamide typically involves the reaction of 2,3,4-trimethylbenzenesulfonyl chloride with ammonia or an amine. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of sulfonamides, including this compound, often involves large-scale sulfonylation reactions. These reactions are conducted in reactors with precise control over temperature and pressure to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,3,4-Trimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,3,4-Trimethylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new antibacterial agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,3,4-Trimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides generally act by inhibiting the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication .
Comparison with Similar Compounds
Sulfanilamide: A simpler sulfonamide with a single amino group.
Sulfamethoxazole: A sulfonamide with a methoxy group, commonly used in combination with trimethoprim.
Sulfadiazine: A sulfonamide with a pyrimidine ring, used in the treatment of toxoplasmosis.
Uniqueness: 2,3,4-Trimethylbenzene-1-sulfonamide is unique due to the presence of three methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity compared to other sulfonamides .
Properties
IUPAC Name |
2,3,4-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-6-4-5-9(13(10,11)12)8(3)7(6)2/h4-5H,1-3H3,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPCBKFAEZPHLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)N)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80536276 |
Source
|
Record name | 2,3,4-Trimethylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80536276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92890-82-9 |
Source
|
Record name | 2,3,4-Trimethylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80536276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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